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Introduction
G9a, also known as Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2), is a key

enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and

H3K9me2). These epigenetic marks are generally associated with transcriptional repression

and play crucial roles in development, gene silencing, and disease progression, including

cancer. The study of G9a's function and the development of its inhibitors as potential

therapeutics rely on the availability of highly pure and active recombinant G9a protein.

These application notes provide a comprehensive overview and detailed protocols for the multi-

step purification of recombinant G9a protein, typically expressed in Escherichia coli as a

Glutathione S-Transferase (GST) fusion protein. The purification strategy employs a

combination of affinity, ion exchange, and size exclusion chromatography to achieve high

purity.

Data Presentation
The following table summarizes the expected results from a typical multi-step purification of a

GST-tagged G9a catalytic domain (amino acids 785-1210) expressed in E. coli. The initial

expression can yield several milligrams of the fusion protein per liter of culture.[1] The

subsequent purification steps are designed to remove contaminants and the affinity tag,

resulting in a highly pure and active enzyme.
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Purification
Step

Total
Protein
(mg)

Total
Activity
(units)

Specific
Activity
(units/mg)

Yield (%)
Purification
Fold

Crude Lysate 200 4000 20 100 1

Glutathione

Affinity
15 3600 240 90 12

GST Tag

Cleavage
10 (G9a) 3400 340 85 17

Ion Exchange

Chromatogra

phy

8 3200 400 80 20

Size

Exclusion

Chromatogra

phy

6 3000 500 75 25

Note: The values presented in this table are representative and may vary depending on the

specific G9a construct, expression levels, and optimization of the purification protocol. One unit

of activity can be defined as the amount of enzyme required to methylate 1 pmol of substrate

per minute at 37°C.

Experimental Protocols
This section provides detailed protocols for each major step in the purification of recombinant

GST-tagged G9a protein from E. coli.

Expression of GST-G9a in E. coli
The human G9a catalytic domain (e.g., amino acids 785-1210) is commonly cloned into a

pGEX vector, which allows for expression of the protein with an N-terminal GST tag.[2][3]

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the

pGEX-G9a expression vector.
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Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing

the appropriate antibiotic (e.g., ampicillin) and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C

with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG)

to a final concentration of 0.1-1 mM.

Expression: Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g.,

18-25°C) to enhance protein solubility.

Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

The cell pellet can be stored at -80°C or used immediately.

Cell Lysis and Lysate Clarification
This protocol is designed for the lysis of E. coli cells to release the soluble recombinant GST-

G9a protein.

Materials:

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF,

and protease inhibitor cocktail.

Lysozyme

DNase I

Protocol:

Resuspend the cell pellet in 20-40 mL of ice-cold Lysis Buffer per liter of original culture.

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

Sonicate the cell suspension on ice using short bursts (e.g., 10-15 seconds) with intermittent

cooling to avoid overheating and protein denaturation.
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Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to

reduce the viscosity of the lysate.

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris

and insoluble proteins.

Carefully collect the supernatant, which contains the soluble GST-G9a protein.

Glutathione Affinity Chromatography
This step captures the GST-tagged G9a protein from the clarified lysate.

Materials:

Glutathione-Sepharose resin

Binding/Wash Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM DTT.

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM reduced glutathione, 1 mM

DTT.

Protocol:

Equilibrate the Glutathione-Sepharose resin with 5-10 column volumes (CVs) of

Binding/Wash Buffer.

Load the clarified lysate onto the column at a flow rate of approximately 1 mL/min.

Wash the column with 10-20 CVs of Binding/Wash Buffer to remove unbound proteins.

Elute the bound GST-G9a protein with 5-10 CVs of Elution Buffer.

Collect fractions and analyze by SDS-PAGE to identify those containing the purified GST-

G9a.

Removal of the GST Tag (Optional)
If the GST tag needs to be removed, a protease cleavage site (e.g., for PreScission Protease)

is typically engineered between the GST tag and the G9a protein sequence.
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Materials:

PreScission Protease

Cleavage Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT.

Protocol:

Pool the fractions containing GST-G9a and dialyze against Cleavage Buffer to remove the

glutathione.

Add PreScission Protease to the protein solution (typically 1 unit of protease per 100 µg of

fusion protein).

Incubate the reaction at 4°C for 4-16 hours.

To remove the cleaved GST tag and the protease (which is also GST-tagged), pass the

solution over a fresh, equilibrated Glutathione-Sepharose column. The untagged G9a protein

will be in the flow-through.

Ion Exchange Chromatography (IEX)
This step further purifies the G9a protein based on its net charge. The predicted isoelectric

point (pI) of the G9a catalytic domain is approximately 8.5. Therefore, cation exchange

chromatography at a pH below the pI is a suitable choice.

Materials:

Cation Exchange Column (e.g., HiTrap SP HP)

IEX Buffer A: 20 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT.

IEX Buffer B: 20 mM HEPES (pH 7.5), 1 M NaCl, 1 mM DTT.

Protocol:

Equilibrate the cation exchange column with IEX Buffer A.
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Load the G9a protein sample (after tag removal and buffer exchange into IEX Buffer A) onto

the column.

Wash the column with IEX Buffer A until the baseline absorbance at 280 nm is stable.

Elute the bound protein with a linear gradient of 0-100% IEX Buffer B over 20 CVs.

Collect fractions and analyze by SDS-PAGE to identify those containing pure G9a.

Size Exclusion Chromatography (SEC)
The final polishing step separates proteins based on their size and can remove any remaining

aggregates or smaller contaminants.

Materials:

Size Exclusion Column (e.g., Superdex 200)

SEC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% glycerol.

Protocol:

Equilibrate the size exclusion column with at least 2 CVs of SEC Buffer.

Concentrate the pooled fractions from the IEX step to a small volume (e.g., 0.5-2 mL).

Load the concentrated protein sample onto the column.

Elute the protein with SEC Buffer at a constant flow rate.

Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure, monomeric

G9a.

The final purified protein can be stored at -80°C. Commercially available recombinant G9a is

often stored in a buffer containing Tris-HCl, NaCl, KCl, DTT, and glycerol.[4]
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Caption: Workflow for the expression and multi-step purification of recombinant G9a protein.
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Caption: Key steps in the glutathione affinity chromatography purification of GST-tagged G9a.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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